Merthiolate-iodine-formalin fixative

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

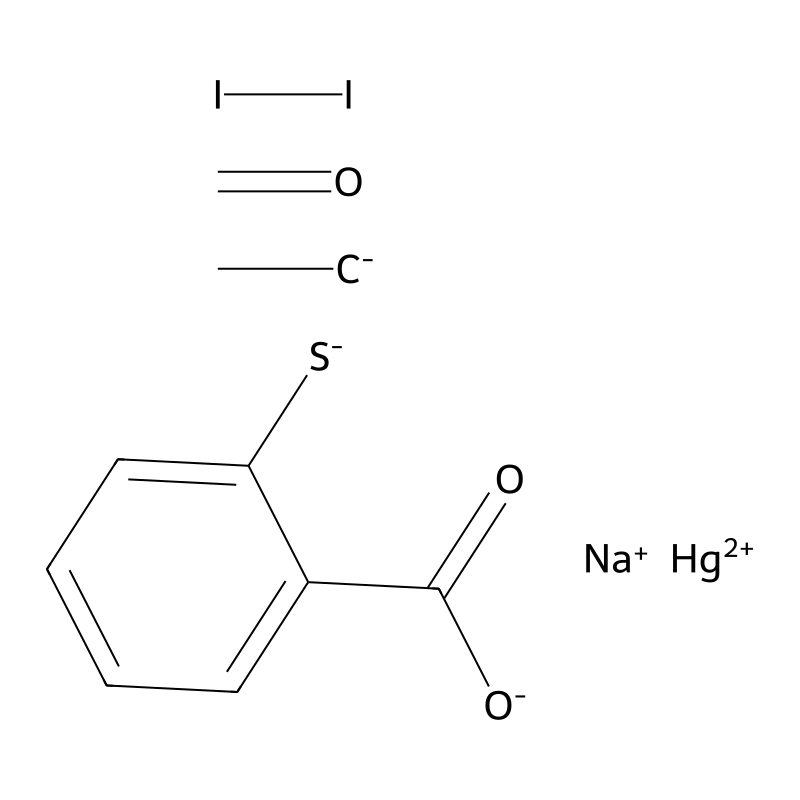

Merthiolate-iodine-formalin fixative is a specialized solution used primarily in biomedical laboratories for the concentration and preservation of stool samples prior to microscopic examination for parasitic infections. This fixative is particularly effective in enhancing the detection of intestinal parasites, including helminths and protozoa, by facilitating the separation and sedimentation of stool components. The solution typically contains a combination of thiomersal (merthiolate), iodine, formaldehyde, and other stabilizing agents. The presence of thiomersal contributes to its antimicrobial properties, although its use has diminished due to safety concerns associated with mercury compounds .

The chemical composition of merthiolate-iodine-formalin fixative includes:

- Thiomersal (merthiolate): A mercury-containing compound that acts as a preservative and antimicrobial agent.

- Iodine: Serves as a staining agent that enhances visibility of cellular structures in parasites.

- Formaldehyde: Acts as a cross-linking agent that preserves tissue morphology by forming methylene bridges between proteins.

When mixed, these components undergo reactions that stabilize the cellular structure of the parasites, allowing for better visualization under a microscope. The formaldehyde reacts with amino groups in proteins, leading to fixation, while iodine interacts with cellular components to provide contrast during microscopic examination .

Merthiolate-iodine-formalin fixative exhibits significant biological activity through its components:

- Thiomersal: Provides antimicrobial properties, preventing bacterial contamination during sample preservation.

- Iodine: Stains nucleic acids and proteins within parasites, aiding in their identification.

- Formaldehyde: Preserves the morphology of helminth eggs, larvae, and protozoan cysts, which is crucial for accurate diagnosis.

The combined action of these agents allows for effective fixation and staining of various parasitic forms, enhancing diagnostic accuracy in laboratory settings .

The synthesis of merthiolate-iodine-formalin fixative involves the careful mixing of its constituent chemicals in specific proportions. A typical formulation may include:

- Thiomersal: 1 g

- Iodine: 0.5 g (or equivalent iodine solution)

- Formaldehyde: 10% aqueous solution

- Sodium chloride: 8 g

- Distilled water: to make up to 1 liter

The preparation process includes dissolving the solids in distilled water and then adding formaldehyde under controlled conditions to ensure stability and efficacy. Care must be taken to handle thiomersal safely due to its toxicity .

Merthiolate-iodine-formalin fixative is widely used in various applications:

- Parasitology: Concentration and preservation of stool samples for the detection of intestinal parasites such as Ascaris lumbricoides, Trichuris trichiura, and protozoan cysts.

- Histopathology: Fixation of tissue samples for microscopic examination.

- Research: Used in studies involving the identification and quantification of parasitic infections in both clinical and field settings.

The method is particularly advantageous in resource-limited environments where rapid and reliable diagnostic methods are essential .

Studies comparing merthiolate-iodine-formalin fixative with other diagnostic methods have shown its effectiveness in detecting a broader range of parasitic forms. For instance, it has been found competitive with the Kato-Katz method for diagnosing helminth infections. While Kato-Katz may excel in sensitivity for certain species, merthiolate-iodine-formalin fixative can detect additional parasitic forms not identifiable by Kato-Katz, such as Strongyloides stercoralis .

Several other fixatives are used in parasitology and histopathology. Below is a comparison highlighting their uniqueness:

| Compound Name | Main Components | Advantages | Disadvantages |

|---|---|---|---|

| Merthiolate-Iodine-Formalin Fixative | Thiomersal, iodine, formaldehyde | Effective for a wide range of parasites | Toxicity concerns due to mercury |

| 10% Aqueous Formalin | Formaldehyde | Good preservation properties | Limited staining capability |

| Polyvinyl Alcohol (PVA) | Polyvinyl alcohol | Excellent for preserving protozoan cysts | Less effective against helminth eggs |

| Sodium Acetate-Acetic Acid-Formalin | Sodium acetate, acetic acid, formalin | Good morphological preservation | May not stain effectively |

| Schaudinn’s Fixative | Ethanol, formaldehyde | High-quality fixation for histological studies | Not suitable for all types of parasites |

Merthiolate-iodine-formalin fixative stands out due to its dual role as both a preservative and staining agent, making it particularly useful for diagnosing intestinal parasites efficiently .